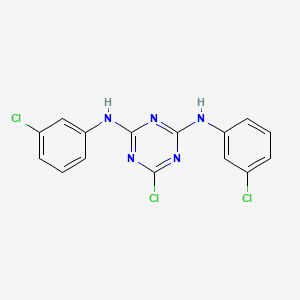
6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C15H10Cl3N5 and its molecular weight is 366.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative that has garnered attention due to its potential biological activities. This compound, with the chemical formula C15H10Cl3N5 and CAS Number 84688-74-4, is characterized by its unique structure which may contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀Cl₃N₅ |
| Molecular Weight | 366.64 g/mol |
| CAS Number | 84688-74-4 |
| Hazard Classification | Irritant |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The triazine ring system is known to exhibit diverse pharmacological properties including antimicrobial and antiviral activities.
-
Antiviral Activity :
- Studies have indicated that triazine derivatives can inhibit viral replication. For instance, related compounds have shown efficacy against HIV strains by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) . While specific data on the compound is limited, its structural analogs have demonstrated potent antiviral properties.
- Antimicrobial Properties :
Case Study 1: Antiviral Screening
A recent study evaluated a series of triazine derivatives for their antiviral activity against HIV. Compounds structurally similar to this compound were tested in vitro using TZM-bl cells. The results indicated that modifications in the triazine structure significantly impacted antiviral potency. For example:
- Compound A (similar structure) showed an EC50 value of 0.24 nM against wild-type HIV-1 with low cytotoxicity (CC50 = 500 nM) .
- Compound B , a close analog, exhibited significant activity against NNRTI-resistant strains .
Case Study 2: Antimicrobial Activity
Research conducted on various triazine derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The introduction of chlorine substituents was found to enhance antibacterial activity:
Propiedades
IUPAC Name |
6-chloro-2-N,4-N-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N5/c16-9-3-1-5-11(7-9)19-14-21-13(18)22-15(23-14)20-12-6-2-4-10(17)8-12/h1-8H,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYANABJNBYMPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=NC(=N2)Cl)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














